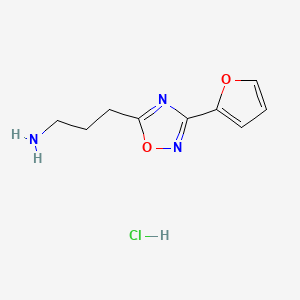

3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

CAS No.: 1435804-19-5

Cat. No.: VC2719262

Molecular Formula: C9H12ClN3O2

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1435804-19-5 |

|---|---|

| Molecular Formula | C9H12ClN3O2 |

| Molecular Weight | 229.66 g/mol |

| IUPAC Name | 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H11N3O2.ClH/c10-5-1-4-8-11-9(12-14-8)7-3-2-6-13-7;/h2-3,6H,1,4-5,10H2;1H |

| Standard InChI Key | DCVNUXKHDTYPCO-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=NOC(=N2)CCCN.Cl |

| Canonical SMILES | C1=COC(=C1)C2=NOC(=N2)CCCN.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride consists of three primary structural components: a furan ring, a 1,2,4-oxadiazole ring, and a propylamine chain, with the amine group protonated and stabilized by a chloride counterion. The furan ring is connected to the 3-position of the oxadiazole ring, while the propylamine chain extends from the 5-position of the oxadiazole. This arrangement creates a molecule with both aromatic heterocyclic regions and an aliphatic amine functional group, giving it distinctive chemical properties and reactivity patterns.

The compound's structure can be represented by the molecular formula C9H12ClN3O2, incorporating carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. The molecular structure contains multiple heteroatoms and functional groups that can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and acid-base reactions.

Physical and Chemical Properties

The physical and chemical properties of 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride are summarized in Table 1, based on available research data.

The compound contains both basic (amine) and weakly acidic (heterocyclic) functional groups, which influence its solubility and acid-base behavior. As a hydrochloride salt, it is expected to have improved water solubility compared to its free base form, which has a molecular weight of 193.20 g/mol . The presence of the chloride counterion also affects its crystallinity, melting point, and stability.

Spectroscopic and Structural Identification Data

Several spectroscopic and computational methods have been employed to characterize 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride. The standard InChI notation provides a unique structural identifier: InChI=1S/C9H11N3O2.ClH/c10-5-1-4-8-11-9(12-14-8)7-3-2-6-13-7;/h2-3,6H,1,4-5,10H2;1H. Similarly, its standard InChIKey (DCVNUXKHDTYPCO-UHFFFAOYSA-N) offers a condensed, fixed-length identifier for database searching and compound verification.

The SMILES notation (C1=COC(=C1)C2=NOC(=N2)CCCN.Cl) provides another standardized structural representation that is particularly useful for computational chemistry applications and database searching . These notations are essential for unambiguous identification of the compound in various chemical databases and research publications.

Synthesis Methods

Conventional Synthesis Routes

Biological Activity and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride and related compounds is crucial for rational drug design. The oxadiazole ring is known to act as a bioisostere for ester and amide functionalities in medicinal chemistry, potentially improving metabolic stability while maintaining hydrogen bonding capabilities.

The furan ring may contribute to interactions with biological targets through π-π stacking and hydrogen bonding. The three-carbon linker between the oxadiazole and the amine provides conformational flexibility, which could influence binding to potential biological targets. The protonated amine group in the hydrochloride salt form would be expected to participate in ionic interactions with negatively charged residues in biological systems.

Analytical Methods

Identification Techniques

Several analytical techniques can be employed for the identification and characterization of 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would provide detailed information about the compound's structure, allowing for confirmation of the furan, oxadiazole, and propylamine moieties.

Mass spectrometry would be valuable for determining the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak for the free base would be at m/z 193.20, corresponding to C9H11N3O2 . Infrared spectroscopy could identify key functional groups, including the N-H stretching vibrations of the amine and characteristic bands for the furan and oxadiazole rings.

Structural Verification

Verification of the structure of 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can be achieved through comparison of its spectroscopic data with reference standards or through computational methods. X-ray crystallography, if suitable crystals can be obtained, would provide definitive information about the three-dimensional structure, bond lengths, and angles.

Database identifiers such as the PubChem Compound ID (71831127) can be used to access additional structural information and cross-reference with other databases. These identifiers facilitate the integration of information across different chemical and biological databases, enhancing the compound's traceability in scientific literature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume